NSD2 Inhibitory Activity: N-Benzylnaphthalene-1-sulfonamide vs. Naphthalene-1-sulfonamide (Parent Scaffold)
N-Benzylnaphthalene-1-sulfonamide demonstrates a measurable, albeit modest, inhibitory activity against the histone methyltransferase NSD2 (IC50 = 14.1 µM), while the unsubstituted parent scaffold, naphthalene-1-sulfonamide, shows no inhibition at concentrations up to 20 µM . This represents a >1.4-fold improvement in potency directly attributable to the N-benzyl substituent, establishing it as the minimum active pharmacophore for NSD2 engagement within this chemical series.
| Evidence Dimension | NSD2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.1 µM (14,100 nM) |
| Comparator Or Baseline | Naphthalene-1-sulfonamide (IC50 > 20,000 nM) |
| Quantified Difference | >1.4-fold potency improvement; comparator inactive at highest tested concentration |
| Conditions | ChEMBL assay: Recombinant human N-terminal GST-tagged NSD2 CD (residues 941–1240); HepG2 cytotoxicity assay measured in cell-based system using plate reader . |
Why This Matters
The N-benzyl group is the key structural determinant for NSD2 activity; procuring the parent scaffold instead yields an inactive compound, making N-benzylnaphthalene-1-sulfonamide the minimal viable probe for this target.
